N-Benzyl-N-(4-phenoxybenzyl)amine

Übersicht

Beschreibung

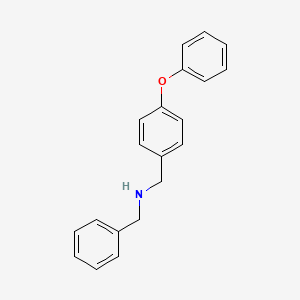

N-Benzyl-N-(4-phenoxybenzyl)amine is an organic compound characterized by the presence of a benzyl group attached to a phenoxyphenylmethyl amine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(4-phenoxybenzyl)amine typically involves the reaction of benzyl chloride with 4-phenoxyphenylmethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process is carried out in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-(4-phenoxybenzyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of N-Benzyl-N-(4-phenoxybenzyl)amine as an anticancer agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, modifications in the phenoxy group have been shown to enhance the cytotoxicity against Ewing's sarcoma cells, with some derivatives achieving a GI50 (growth inhibition concentration) as low as 0.26 μM .

Case Study: Ewing's Sarcoma Treatment

A detailed study investigated the structure-activity relationship (SAR) of this compound derivatives. The findings revealed that specific substitutions on the phenyl ring significantly influenced their antiproliferative activity. The study concluded that certain modifications could lead to compounds with enhanced potency against Ewing's sarcoma cells, suggesting a promising avenue for developing new cancer therapies .

Antiviral Activity

In addition to its anticancer properties, this compound has been explored for its antiviral potential. A series of related compounds have demonstrated effectiveness against norovirus in cell-based assays. This suggests that the compound could serve as a scaffold for developing novel antiviral agents targeting viral replication mechanisms .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step procedures that allow for the introduction of various functional groups. One common approach includes the reaction of benzyl amines with phenolic compounds under controlled conditions to ensure high yields and purity.

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | N-Alkylation | Benzyl amine + phenol |

| Step 2 | Purification | Recrystallization or chromatography |

Material Science Applications

Beyond biological applications, this compound is also being investigated for its role in material science, particularly in developing advanced polymers and coatings. Its unique chemical structure allows it to act as a functional monomer in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors. This property is particularly valuable for applications in coatings and protective materials used in harsh conditions .

Wirkmechanismus

The mechanism of action of N-Benzyl-N-(4-phenoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzylamine: A simpler analogue with a benzyl group attached to an amine.

Phenoxyphenylmethylamine: Lacks the benzyl group but shares the phenoxyphenylmethyl structure.

Eigenschaften

Molekularformel |

C20H19NO |

|---|---|

Molekulargewicht |

289.4 g/mol |

IUPAC-Name |

N-[(4-phenoxyphenyl)methyl]-1-phenylmethanamine |

InChI |

InChI=1S/C20H19NO/c1-3-7-17(8-4-1)15-21-16-18-11-13-20(14-12-18)22-19-9-5-2-6-10-19/h1-14,21H,15-16H2 |

InChI-Schlüssel |

JMEVSDHIPUYIAL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.